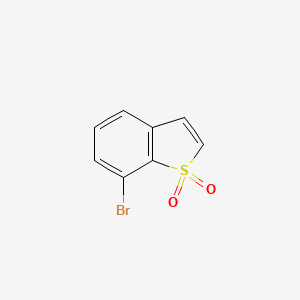

7-Bromo-1-benzothiophene 1,1-dioxide

Description

Historical Context of Benzothiophene (B83047) and its Oxidized Forms

Benzothiophene, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, has been a subject of chemical investigation for over a century. Its derivatives are found in natural products and have been a cornerstone in the development of dyes and pharmaceuticals. rsc.org The exploration of its oxidized forms, particularly the S,S-dioxides (sulfones), marked a significant advancement in understanding the modulation of its chemical behavior. The oxidation of the sulfur atom in the thiophene ring transforms its electron-donating character into a strongly electron-accepting sulfonyl group. mdpi.com This transformation dramatically alters the molecule's reactivity and electronic properties, opening new avenues for its application. Early methods for the oxidation of benzothiophenes often involved strong oxidizing agents, and the selective synthesis of the sulfone without over-oxidation was a significant challenge that has been addressed with the development of more refined oxidation techniques over the years.

Structural Significance of the Benzothiophene 1,1-Dioxide Motif in Chemical Research

The benzothiophene 1,1-dioxide motif is of considerable structural significance in chemical research due to its unique electronic and steric properties. The fusion of the benzene and thiophene 1,1-dioxide rings creates a planar, rigid scaffold. The most defining feature of this motif is the sulfone group, which acts as a powerful electron-withdrawing group. This has several important consequences for the molecule's properties:

Modulation of Electronic Properties: The sulfone group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-conjugated system. This alteration of the electronic structure is crucial for the design of materials with specific optoelectronic properties. mdpi.com

Enhanced Chemical Reactivity: The electron-deficient nature of the benzothiophene 1,1-dioxide ring system makes it susceptible to nucleophilic attack and influences its reactivity in various chemical transformations. For instance, the double bond in the thiophene dioxide ring can participate in Michael addition reactions. acs.org

Foundation for Bioactive Molecules: The rigid framework and distinct electronic properties of the benzothiophene 1,1-dioxide core have made it an attractive scaffold for the design of biologically active molecules. It serves as a key structural component in the development of inhibitors for various enzymes and receptors. researchgate.netnih.govnih.gov

Positioning of 7-Bromo-1-benzothiophene 1,1-Dioxide as a Key Building Block in Advanced Organic Synthesis

This compound is strategically positioned as a versatile building block in advanced organic synthesis. The presence of two distinct functional handles—the bromo substituent and the sulfone group—allows for a wide range of chemical modifications.

The bromine atom at the 7-position is a particularly valuable feature, serving as a versatile anchor for the introduction of new functional groups through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The sulfone group, in addition to its influence on the electronic properties of the ring system, can also direct or participate in chemical reactions. The combination of the bromo and sulfone functionalities makes this compound a highly adaptable precursor for the synthesis of a diverse array of more complex molecules with tailored properties for applications in medicinal chemistry and materials science.

Current Research Landscape and Academic Relevance of Related Sulfone Derivatives

The academic relevance of benzothiophene sulfone derivatives is underscored by the continuous exploration of their applications in various fields of science. In materials science, these compounds are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The tunable electronic properties of the benzothiophene 1,1-dioxide core allow for the rational design of materials with desired charge-transport and luminescent characteristics.

In medicinal chemistry, benzothiophene 1,1-dioxide derivatives have emerged as a promising class of therapeutic agents. A significant body of research has focused on their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. researchgate.netnih.gov The benzothiophene 1,1-dioxide scaffold has been shown to be a suitable template for the design of potent and selective STAT3 inhibitors. researchgate.net Furthermore, derivatives of this scaffold have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in cancer metabolism, highlighting the broad therapeutic potential of this class of compounds. nih.gov The ongoing research into these and other biological targets ensures that benzothiophene sulfone derivatives will remain a relevant and actively studied area of chemical biology and drug discovery.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1071682-55-7 |

| Molecular Formula | C₈H₅BrO₂S |

| Molecular Weight | 245.09 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPOQHKRMFGASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)S(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 7 Bromo 1 Benzothiophene 1,1 Dioxide

Electrophilic and Nucleophilic Reaction Pathways

The presence of the sulfone moiety significantly influences the electron density of the aromatic system, dictating the feasibility and regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-withdrawing nature of the sulfone group activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the sulfone. nih.gov The bromine at C7 is positioned ortho to the ring fusion carbon (C7a), which is directly influenced by the sulfone group. This positioning makes the C7 carbon atom susceptible to attack by nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The sulfone group is crucial for stabilizing this intermediate by delocalizing the negative charge, thereby facilitating the substitution of the bromide leaving group. Research on multi-brominated benzothiophene (B83047) S,S-dioxides has demonstrated the viability of substitution reactions at the benzene ring, underscoring the activating effect of the sulfone group. rsc.org

The sulfone group (SO₂) in 7-Bromo-1-benzothiophene 1,1-dioxide is exceptionally stable and generally chemically inert under most conditions used for ring functionalization. Its primary role is electronic; it modulates the reactivity of the C-H and C-Br bonds on the aromatic scaffold. By withdrawing electron density, it not only influences the site-selectivity of substitution reactions but also imparts dienophile properties to the heterocyclic portion of the molecule, enabling it to participate in cycloaddition reactions. rsc.org Direct chemical transformations of the sulfone group itself, such as reduction to the sulfide (B99878), require harsh chemical reagents and are not typically performed in concert with fine-tuning of the aromatic ring's substitution pattern.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

The carbon-bromine bond at the C7 position and the C-H bonds on the heterocyclic ring serve as synthetic handles for various transition metal-catalyzed reactions, enabling the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. The 7-bromo position of this compound is an ideal site for such transformations. While specific studies on the 7-bromo isomer are not prevalent, the successful application of Suzuki-Miyaura coupling on other halogenated benzothiophene systems demonstrates its feasibility. rsc.org The reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C7 position, significantly diversifying the core structure.

Below is a representative table outlining typical conditions for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide, which serves as a model for this compound.

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 eq) | Dioxane/H₂O | 90 | 80-92 |

| Thiophene-2-boronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.0 eq) | DMF | 110 | 75-88 |

Recent advances have shown that the benzothiophene 1,1-dioxide scaffold is an excellent substrate for palladium-catalyzed direct C-H activation. Research has revealed a high regioselectivity for functionalization at the C2 position of the thiophene (B33073) ring. This selectivity is attributed to the electronic influence of the sulfone group, which makes the C2-H bond more acidic and susceptible to palladation.

One notable transformation is the Pd(II)-catalyzed C2-selective oxidative olefination with styrenes and acrylates. This reaction proceeds via a proposed mechanism involving a reversible C-H activation to form a cyclopalladated intermediate, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the C2-alkenylated product. This strategy tolerates a broad range of functional groups on the benzothiophene 1,1-dioxide core.

| Benzothiophene 1,1-Dioxide Substrate | Alkene Coupling Partner | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ (5 mol%) | AgOAc (3.0 eq) | THF | 92 |

| 5-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ (5 mol%) | AgOAc (3.0 eq) | THF | 89 |

| 5-Chlorobenzo[b]thiophene 1,1-dioxide | 4-Methylstyrene | Pd(OAc)₂ (5 mol%) | AgOAc (3.0 eq) | THF | 78 |

| Benzo[b]thiophene 1,1-dioxide | n-Butyl acrylate | Pd(OAc)₂ (5 mol%) | AgOAc (3.0 eq) | THF | 65 |

Data adapted from related studies on substituted benzothiophene 1,1-dioxides.

This C2-selectivity highlights that under these conditions, the C-H bonds of the heterocyclic ring are more reactive than those on the bromo-substituted benzene ring, offering a complementary method for functionalization that leaves the C7-Br bond intact for subsequent cross-coupling reactions.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool applicable to this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to introducing alkynyl moieties at the C7 position, which are valuable precursors for synthesizing more complex conjugated systems. Studies on related polybrominated benzothiophene S,S-dioxides have successfully employed Sonogashira couplings, indicating the utility of this reaction for functionalizing the brominated benzene ring of the scaffold. rsc.org

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | Et₃N | THF | 60 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | DIPA | Toluene | 70 | 90-98 |

| 1-Hexyne | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) / CuI (5 mol%) | Cs₂CO₃ | Acetonitrile | 80 | 70-85 |

Conditions are representative for Sonogashira couplings on electron-poor aryl bromides.

Cycloaddition Reactions as Key Reactivity Modes

The oxidation of the sulfur atom in the benzothiophene ring to a sulfone dramatically alters its chemical nature. The resulting benzothiophene 1,1-dioxides, including the 7-bromo derivative, lose their aromatic character in the thiophene ring and behave as highly reactive substrates in cycloaddition reactions. utexas.edu The powerful electron-withdrawing sulfonyl group activates the C2-C3 double bond, making it an excellent participant in various pericyclic reactions.

In the context of [4+2] cycloadditions, or Diels-Alder reactions, this compound primarily functions as a potent dienophile (a 2π component). Its activated double bond readily reacts with a wide range of conjugated dienes (4π components). utexas.edu This reactivity is a cornerstone of its synthetic utility, allowing for the rapid construction of complex, bridged polycyclic systems. The reaction involves the formation of a six-membered ring through a concerted mechanism.

For instance, the reaction of a benzothiophene 1,1-dioxide with a cyclic diene like cyclopentadiene (B3395910) proceeds efficiently to yield a bridged cycloadduct. researchgate.netresearchgate.net The high reactivity of the sulfone as a dienophile means that even electron-rich or neutral dienes can participate effectively in the cycloaddition. utexas.edu

Table 1: Representative [4+2] Cycloaddition Reactions

| Dienophile | Diene | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Benzo[b]thiophene 1,1-dioxide | Hexachlorocyclopentadiene | Thermal | Endo-cycloadduct | researchgate.net |

| Benzo[b]thiophene 1,1-dioxide | Tetraarylthiophene S-oxide | High Temperature | Dibenzothiophene derivative | researchgate.net |

| 1-Phenyl-1-benzothiophenium salt | Cyclopentadiene | N/A | Bridged cycloadduct | researchgate.net |

While typically acting as an electron-poor dienophile in normal-demand Diels-Alder reactions, the electronic nature of thiophene 1,1-dioxides can also allow them to participate as the 4π component in inverse-electron-demand Diels-Alder (IEDDA) reactions. utexas.edu In this role, the electron-deficient diene system of the benzothiophene 1,1-dioxide reacts with electron-rich dienophiles, such as enamines or enol ethers. utexas.edunih.gov This reactivity pattern is inverse to that of common Diels-Alder reactions and significantly broadens the synthetic applications of the scaffold. utexas.edusigmaaldrich.comnih.gov

The versatility of the Diels-Alder reaction involving benzothiophene 1,1-dioxides allows for the synthesis of a diverse array of complex heterocyclic and carbocyclic frameworks. researchgate.netresearchgate.net The specific substitution on either the diene or dienophile component dictates the electronic demand of the reaction.

A characteristic and synthetically valuable reaction of the cycloadducts formed from thiophene 1,1-dioxides is the cheletropic extrusion of sulfur dioxide (SO₂). numberanalytics.com This process is a type of pericyclic reaction where two sigma bonds to a single atom are concertedly broken. numberanalytics.com Upon heating, the Diels-Alder adducts readily lose a molecule of SO₂, a small, stable inorganic molecule, to generate a new cyclohexadiene derivative. researchgate.netimperial.ac.ukresearchgate.net

This extrusion is often spontaneous under the reaction conditions required for the initial cycloaddition, especially at elevated temperatures. researchgate.net The reaction is driven by the formation of the thermodynamically stable SO₂ molecule and the generation of a new, often aromatic, ring system. This two-step sequence of cycloaddition followed by SO₂ extrusion serves as a powerful method for the synthesis of complex polycyclic aromatic compounds from relatively simple precursors. researchgate.net

Regioselectivity, Stereoselectivity, and Diastereoselectivity in Multi-Step Syntheses

The outcomes of cycloaddition reactions involving this compound are governed by the principles of regioselectivity and stereoselectivity, which are crucial for the construction of well-defined three-dimensional structures.

Regioselectivity: When an unsymmetrical diene reacts with the C2-C3 double bond of this compound, the issue of regioselectivity arises. The substituent on the diene and the electronic and steric influence of the 7-bromo substituent on the benzothiophene ring will direct the orientation of the addition. Computational studies on related systems, such as indolynes, show that substituents can induce significant polarization, leading to high regioselectivity in cycloadditions. nih.gov For instance, reactions involving substituted thiophene-1,1-dioxides have been rationalized using local electrophilicity and nucleophilicity indices to predict the observed regiochemical outcomes. longdom.org

Stereoselectivity and Diastereoselectivity: Diels-Alder reactions are well-known for their high degree of stereoselectivity. The reaction proceeds via a suprafacial pathway with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is conserved in the product. youtube.com For example, a cis-dienophile will result in a cis-relationship of those substituents on the newly formed ring. youtube.com Furthermore, the cycloaddition often favors the formation of the endo isomer over the exo isomer due to favorable secondary orbital interactions in the transition state. This preference has been confirmed by X-ray crystal structure analysis of cycloadducts derived from benzo[b]thiophene 1,1-dioxide. researchgate.net The ability to control these stereochemical aspects is fundamental to modern organic synthesis. nih.gov

Rearrangement Reactions Involving Benzothiophene 1,1-Dioxide Frameworks

Beyond cycloadditions, the benzothiophene 1,1-dioxide core can be involved in or be the product of rearrangement reactions. While skeletal rearrangements of the 7-bromo derivative itself are not widely documented, related structures undergo synthetically useful transformations.

For example, Pummerer-type reactions of benzothiophene S-oxides, precursors to the dioxides, can initiate a cascade involving the formation of a sulfonium (B1226848) salt, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and a 1,2-migration to achieve C2-functionalization of the benzothiophene ring. researchgate.net In other contexts, the synthesis of the benzothiophene 1,1-dioxide core itself can proceed through a rearrangement. An electrochemical synthesis from sulfonhydrazides and internal alkynes involves a key S-migration step within a strained quaternary spirocyclic intermediate. nih.gov Similarly, the reaction of arynes with alkynyl sulfides can lead to benzothiophenes, which can then be oxidized; this process may involve rearrangements depending on the subsequent functionalization steps. rsc.org These examples highlight that rearrangement processes are a key mechanistic feature in the broader chemistry of the benzothiophene family.

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are the cornerstone of structural elucidation. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. The number of signals corresponds to the number of chemically non-equivalent nuclei, the integration of ¹H signals reveals the relative number of protons, and the splitting pattern (multiplicity) in ¹H NMR provides information about neighboring protons.

For 7-Bromo-1-benzothiophene 1,1-dioxide, the aromatic region of the ¹H NMR spectrum is expected to show signals for five distinct protons. The protons on the thiophene (B33073) dioxide ring (at positions 2 and 3) would likely appear as doublets, coupled to each other. The three protons on the benzene (B151609) ring (at positions 4, 5, and 6) would exhibit a more complex splitting pattern due to their respective couplings. The electron-withdrawing nature of the sulfone group (SO₂) and the bromine atom would cause these protons to resonate at lower fields (higher ppm values) compared to unsubstituted benzothiophene (B83047).

The ¹³C NMR spectrum would be expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule's core structure. Carbons bonded directly to the bromine and the sulfone group, as well as the carbons at the ring junction, would have characteristic chemical shifts influenced by the electronic effects of these substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is a hypothetical representation based on chemical structure and typical chemical shift values. Actual experimental values may vary.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.0 - 7.5 | Doublet (d) | ~6-8 | 1H |

| H-3 | 7.2 - 7.7 | Doublet (d) | ~6-8 | 1H |

| H-4 | 7.8 - 8.2 | Doublet (d) | ~7-9 | 1H |

| H-5 | 7.4 - 7.8 | Triplet (t) or dd | ~7-9 | 1H |

| H-6 | 7.6 - 8.0 | Doublet (d) | ~7-9 | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table represents predicted data based on the molecular structure.

| Predicted Carbon | Chemical Shift (δ, ppm) |

| C-2 | 125 - 135 |

| C-3 | 128 - 138 |

| C-3a (ring junction) | 135 - 145 |

| C-4 | 120 - 130 |

| C-5 | 130 - 140 |

| C-6 | 125 - 135 |

| C-7 | 115 - 125 |

| C-7a (ring junction) | 138 - 148 |

To definitively assign the signals observed in 1D NMR spectra, two-dimensional (2D) NMR experiments are utilized. These techniques reveal correlations between nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-2 and H-3, and among the adjacent protons H-4, H-5, and H-6, confirming their connectivity within the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₈H₅BrO₂S), HRMS would be used to confirm its elemental composition by matching the experimental mass to the calculated exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity for the molecular ion.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Mass (m/z) |

| [C₈H₅⁷⁹BrO₂S]⁺ | ⁷⁹Br | 243.9299 |

| [C₈H₅⁸¹BrO₂S]⁺ | ⁸¹Br | 245.9279 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: It would verify the connectivity of all atoms and the substitution pattern, confirming the bromine atom is at the C-7 position.

Precise bond lengths and angles: This data offers insight into the electronic structure, such as the bond lengths within the aromatic system and the geometry of the sulfone group.

Molecular conformation and planarity: The analysis would reveal the degree of planarity of the fused ring system.

Intermolecular interactions: It would show how individual molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like halogen bonding or π-π stacking that influence the solid-state properties of the compound.

Although specific crystal structure data for derivatives of benzothiophene 1,1-dioxide have been reported, similar data for the title compound, this compound, is not currently available in the searched scientific literature.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The acquisition of crystallographic data is a meticulous process. It begins with growing a high-quality single crystal of the target compound, which is then mounted on a goniometer head. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms, resulting in a higher resolution diffraction pattern.

The crystal is irradiated with a monochromatic X-ray beam, often Mo Kα radiation (λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS detector. growingscience.com The collected data consists of thousands of reflections, each with a specific intensity and position. Data reduction and absorption correction are performed using specialized software packages. The structure is then solved using direct methods and refined by full-matrix least-squares on F². growingscience.com This refinement process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the experimentally observed one. Such analyses have been successfully performed on closely related structures like 2,7-dibromo ijopaar.combenzothieno[3,2-b] ijopaar.combenzothiophene 5,5-dioxide, confirming the feasibility of these methods for this class of compounds. mdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Typical Value |

| Empirical formula | C₈H₅BrO₂S |

| Formula weight | 261.09 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Data / restraints / params | 3000 / 0 / 150 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |

Note: This table presents typical, representative data for a small organic molecule of this type and is for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com

In brominated aromatic compounds, halogen bonding (Br···O or Br···π interactions) and π-π stacking between the benzothiophene ring systems are significant forces that direct the crystal architecture. The presence of the electron-accepting sulfonyl group can influence the electron distribution in the aromatic system, potentially strengthening these interactions. mdpi.com Studies on oxidized dibrominated benzothienobenzothiophene have shown that the degree of sulfur oxidation significantly alters the crystal packing, indicating the crucial role of the sulfone group in directing the supramolecular assembly. mdpi.com The analysis of these weak interactions is critical for understanding the material's physical properties, such as its melting point and solubility.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. ijopaar.com

For this compound, the most prominent vibrational bands are associated with the sulfone (SO₂) group. The oxidation of the sulfur atom in the benzothiophene ring to a sulfone is clearly confirmed by the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). researchgate.net

FTIR is also highly effective for reaction monitoring. For instance, during the synthesis of this compound via the oxidation of 7-Bromo-1-benzothiophene, the progress of the reaction can be followed by observing the disappearance of reactant peaks and the emergence of the characteristic sulfone absorption bands in the FTIR spectrum of the reaction mixture over time.

Table 2: Key Functional Groups and Their Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Sulfone (R-SO₂-R) | Asymmetric S=O Stretch | 1350 - 1300 |

| Sulfone (R-SO₂-R) | Symmetric S=O Stretch | 1160 - 1120 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aryl-Bromine (Ar-Br) | C-Br Stretch | 600 - 500 |

Theoretical and Computational Chemistry Investigations of 7 Bromo 1 Benzothiophene 1,1 Dioxide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 7-bromo-1-benzothiophene 1,1-dioxide, DFT studies would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the equilibrium geometry of this compound by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms. Conformational analysis would further explore other possible spatial arrangements (conformers) and their relative energies, which is particularly important for understanding the molecule's flexibility and how its shape might influence its interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential. Red areas typically signify electron-rich regions, which are prone to electrophilic attack, while blue areas indicate electron-deficient regions, which are susceptible to nucleophilic attack. An MEP map of this compound would provide a clear picture of its charge distribution, highlighting the electronegative oxygen and bromine atoms and any electron-deficient areas on the aromatic rings, thereby offering valuable predictions about its intermolecular interactions.

Mechanistic Elucidation through Computational Reaction Path Analysis

Computational reaction path analysis is a powerful tool for understanding the step-by-step mechanism of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For reactions involving this compound, this type of analysis would provide a detailed understanding of how bonds are broken and formed, which is essential for optimizing reaction conditions and designing new synthetic routes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. Computational chemistry can be used to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product). By calculating the energies of the different possible transition states leading to various products, it is possible to predict which product is most likely to form. For this compound, these predictive calculations would be invaluable for guiding synthetic efforts to achieve desired products with high selectivity.

Advanced Computational Methods for Predicting Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are extremely useful for confirming the identity and structure of a synthesized compound by comparing the calculated spectra with experimental data. For this compound, the computational prediction of its spectroscopic signatures would be a valuable tool for its characterization.

Applications of 7 Bromo 1 Benzothiophene 1,1 Dioxide As a Research Tool and Synthetic Intermediate

Utilization in the Synthesis of Novel Heterocyclic Systems and Fused Ring Compounds

7-Bromo-1-benzothiophene 1,1-dioxide serves as a versatile and reactive building block in the construction of complex molecular architectures, particularly novel heterocyclic and fused-ring systems. Its utility stems from the presence of two key reactive sites: the bromine atom at the C7 position and the activated benzothiophene (B83047) ring system due to the electron-withdrawing nature of the sulfone group.

The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to attach various aryl or heteroaryl groups, leading to the formation of biaryl systems. Similarly, Sonogashira coupling facilitates the introduction of alkynyl moieties, which can then undergo further intramolecular cyclization reactions to form new fused rings. The Heck reaction offers a pathway to append vinyl groups, providing precursors for further elaboration.

Beyond cross-coupling, the benzothiophene 1,1-dioxide core itself can participate in cycloaddition reactions. The double bond within the thiophene (B33073) dioxide ring can act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic frameworks. The electron-withdrawing sulfone group enhances the reactivity of the dienophile, facilitating reactions with a range of dienes. Subsequent extrusion of sulfur dioxide from the resulting cycloadducts can provide a route to fully aromatized polycyclic aromatic hydrocarbons. This reactivity makes the scaffold valuable for creating larger, planar systems of interest in materials science.

The combination of these reactive handles allows for sequential functionalization, where the C7-position is first modified via a cross-coupling reaction, followed by a cycloaddition reaction involving the thiophene dioxide ring, or vice-versa. This strategic approach enables the synthesis of highly substituted and structurally diverse fused heterocyclic compounds that would be challenging to access through other synthetic routes.

| Reaction Type | Reagents/Catalyst | Resulting Structure/System | Utility |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 7-Aryl/heteroaryl-1-benzothiophene 1,1-dioxides | Synthesis of biaryl systems, precursors for medicinal chemistry and materials science. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-1-benzothiophene 1,1-dioxides | Intermediates for further cyclization to form fused polycyclic systems. |

| Heck Coupling | Alkene, Pd catalyst, Base | 7-Vinyl-1-benzothiophene 1,1-dioxides | Introduction of alkenyl groups for further functionalization. |

| Diels-Alder Reaction | Diene (e.g., cyclopentadiene) | Polycyclic sulfone adducts | Access to complex, non-planar fused ring systems. SO₂ extrusion can lead to aromatized rings. |

Development of Advanced Organic Materials Precursors

The unique electronic properties of the benzothiophene 1,1-dioxide core make its 7-bromo derivative a valuable precursor for advanced organic materials. The sulfone group acts as a strong electron-withdrawing moiety, which significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This modulation of electronic properties is crucial for designing materials for specific applications in organic electronics.

Intermediates for Organic Electronic MaterialsFused thiophene-based molecules are known to be excellent organic semiconductors.beilstein-journals.orgThebroadinstitute.orgbenzothieno[3,2-b]broadinstitute.orgbenzothiophene (BTBT) core, for example, is a component of high-performance organic field-effect transistors (OFETs).acs.orgThe introduction of a sulfone group, as in this compound, creates a strongly electron-accepting (n-type) building block. The C7-bromo position allows for the facile incorporation of this unit into larger π-conjugated systems through cross-coupling reactions.

By coupling this compound with electron-donating (p-type) aromatic or heteroaromatic units, chemists can construct donor-acceptor (D-A) type molecules. These D-A systems often exhibit smaller HOMO-LUMO gaps, leading to absorption at longer wavelengths, a desirable property for organic photovoltaic (OPV) devices. beilstein-journals.org The rigidity and planarity of the benzothiophene core promote effective π-π stacking in the solid state, which is essential for efficient charge transport in OFETs. beilstein-journals.orgacs.org Therefore, this compound serves as a key intermediate for synthesizing n-type and ambipolar organic semiconductors.

Precursors for Polymeric ArchitecturesThe bifunctional nature of this compound, possessing a polymerizable handle (the bromo group) and a functional core (the electron-deficient sulfone), makes it an attractive monomer for the synthesis of conjugated polymers. Using polymerization methods such as Suzuki or Stille polycondensation, this monomer can be copolymerized with various aromatic diboronic acids/esters or distannanes to create well-defined polymeric architectures.

The resulting polymers incorporate the electron-deficient benzothiophene 1,1-dioxide unit directly into the polymer backbone. This allows for precise tuning of the electronic properties of the final material. For instance, creating alternating copolymers with electron-rich units leads to D-A polymers with low bandgaps, suitable for applications in organic solar cells and near-infrared photodetectors. The sulfone group also generally enhances the chemical and thermal stability of the resulting polymers. Dibenzothiophene-S,S-dioxide based polymers have been explored for their utility in organic electronics, indicating the potential of related benzothiophene structures. bangor.ac.uk

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space, often for the purpose of discovering new biologically active compounds. cam.ac.ukfrontiersin.org this compound is an excellent starting scaffold for DOS strategies due to its multiple points for diversification.

The primary diversification point is the C7-bromo position. A single batch of the starting material can be subjected to a wide array of parallel cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination) with a library of different building blocks. This "reagent-based" diversification can rapidly generate a large library of analogues, each with a unique substituent at the C7 position.

Further complexity and diversity can be introduced by leveraging the reactivity of the benzothiophene 1,1-dioxide core itself. For example, after the initial diversification at C7, the resulting library of compounds can be subjected to a second set of reactions, such as Diels-Alder cycloadditions or nucleophilic aromatic substitutions on the electron-deficient ring. This "scaffold-based" diversification transforms the core structure, leading to compounds with fundamentally different three-dimensional shapes and skeletons. This two-step diversification strategy—first modifying the periphery and then the core—allows for an exponential increase in the structural diversity of the final compound library, starting from a single, readily accessible intermediate. nih.gov

Scaffold Development in Medicinal Chemistry Research (Emphasis on chemical synthesis and structural modification)

The benzothiophene scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The 1,1-dioxide variant, in particular, has gained attention as a core for developing targeted therapeutics. nih.gov

Chemical Modification and Derivatization Strategiesthis compound is a key starting point for structure-activity relationship (SAR) studies. The C7-bromo group provides a reliable chemical handle for systematic modification to probe the molecular interactions between the compound and its biological target.

A prominent example is the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is persistently activated in many types of cancer. nih.gov Researchers have used the this compound scaffold to synthesize a series of novel STAT3 inhibitors. nih.gov Derivatization is typically achieved through palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various aryl and heteroaryl boronic acids allows for the exploration of the steric and electronic requirements of the binding pocket. Buchwald-Hartwig amination can be used to introduce a diverse range of amine functionalities, enabling the formation of hydrogen bonds or salt bridges with the target protein.

These modification strategies allow medicinal chemists to systematically alter the properties of the lead compound. By installing different functional groups at the C7 position, they can fine-tune factors such as:

Potency: Optimizing interactions with the target protein.

Selectivity: Minimizing off-target effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

In the case of STAT3 inhibitors, it was found that introducing specific substituents at the C7 position of the benzothiophene 1,1-dioxide core led to compounds with potent anticancer activity, capable of inducing apoptosis and blocking the cell cycle in cancer cell lines. nih.gov This systematic derivatization is fundamental to the process of transforming a preliminary "hit" compound into a viable drug candidate.

| Modification Strategy | Reagents | Purpose in Medicinal Chemistry | Example Application |

|---|---|---|---|

| Suzuki Coupling | (Hetero)aryl boronic acids/esters | Explore hydrophobic pockets; introduce aromatic systems for π-stacking. | Synthesis of STAT3 inhibitors with varied aryl groups at C7. nih.gov |

| Buchwald-Hartwig Amination | Primary/secondary amines | Introduce hydrogen bond donors/acceptors; modulate solubility and basicity. | Creation of derivatives with improved pharmacokinetics. |

| Sonogashira Coupling | Terminal alkynes | Introduce rigid, linear linkers to probe deeper into binding sites. | Development of molecular probes and targeted covalent inhibitors. |

| Stille Coupling | Organostannanes | Introduce a wide variety of carbon-based substituents under mild conditions. | Broadening the scope of SAR studies. |

Molecular Design Principles for Interaction with Biological Targets

The benzo[b]thiophene 1,1-dioxide core is a planar, rigid bicyclic system that provides a defined three-dimensional structure, making it an excellent scaffold for positioning functional groups to interact with specific biological targets. The design principles for its interaction are rooted in its distinct chemical and structural features.

The sulfone group (SO₂) is a key feature, transforming the typically electron-donating thiophene into an electron-accepting moiety. nih.gov This modification profoundly influences the electronic properties of the entire ring system. The oxygen atoms of the sulfone group are potent hydrogen bond acceptors, a critical interaction for anchoring the molecule within the binding sites of proteins.

Molecular modeling studies of benzo[b]thiophene 1,1-dioxide derivatives have shown that the scaffold can effectively occupy pockets within biological targets. For instance, derivatives designed as STAT3 inhibitors have been shown to fit well into the SH2 domain, a critical region for STAT3 function. bohrium.comnih.govdntb.gov.ua The planar nature of the benzothiophene core allows it to engage in π-π stacking interactions with aromatic amino acid residues within a target's binding site.

Furthermore, the scaffold can be functionalized to enable specific, high-affinity interactions. For example, the addition of certain chemical groups can lead to the formation of a covalent bond with a target protein, as observed with derivatives designed to inhibit phosphoglycerate dehydrogenase (PHGDH). nih.gov In one study, a benzo[b]thiophene 1,1-dioxide derivative was found to form a covalent bond with a cysteine residue (Cys421) in PHGDH. nih.gov This covalent interaction is a powerful design principle for achieving potent and durable inhibition. The bromine atom at the 7-position can also serve as a handle for further synthetic modifications or can influence binding through halogen bonding.

Structure-Activity Relationship (SAR) Studies Focusing on Chemical Modifiers

Structure-activity relationship (SAR) studies are fundamental to optimizing the interaction of a lead compound with its target. For the benzo[b]thiophene 1,1-dioxide scaffold, SAR studies have provided detailed insights into how chemical modifications at various positions on the ring system influence inhibitory potency.

Research into STAT3 inhibitors based on the aminobenzo[b]thiophene 1,1-dioxide scaffold has demonstrated the importance of substituents. nih.gov A systematic modification of this core structure led to the identification of compounds with significantly improved activity over the initial lead compound, Stattic. nih.gov

One study explored derivatives of Stattic, a known PHGDH inhibitor, to improve its enzymatic inhibitory activity. nih.gov The exploration of structural modifications led to the discovery of a compound, designated B12, with a nearly seven-fold increase in potency. nih.gov

Table 1: SAR of Benzo[b]thiophene 1,1-Dioxide Derivatives as PHGDH Inhibitors nih.gov

| Compound | Modification from Stattic Core | IC₅₀ (μM) |

|---|---|---|

| Stattic | Base compound | 1.98 |

This table illustrates the impact of chemical modifications on the inhibitory activity against PHGDH.

In another extensive SAR study focused on developing STAT3 inhibitors, a series of novel benzo[b]thiophene 1,1-dioxide derivatives were synthesized and evaluated. nih.gov The study identified compound 8b as having the most potent activity against cancer cells. nih.govresearchgate.net Molecular modeling suggested that this compound occupied the SH2 domain pocket in a favorable conformation. bohrium.comnih.govdntb.gov.ua

Table 2: Selected SAR Data for STAT3 Inhibitor Derivatives nih.gov

| Compound | Modifications to Aminobenzo[b]thiophene 1,1-dioxide scaffold | IC₅₀ (μM) in various cell lines |

|---|---|---|

| Stattic | Reference compound | >10 |

| 15 | Specific substitutions on the scaffold | 0.33 - 0.75 |

This table highlights the enhanced potency of a modified derivative compared to the reference compound Stattic.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Sustainable and Green Synthetic Methodologies

The future synthesis of 7-Bromo-1-benzothiophene 1,1-dioxide and its derivatives is geared towards minimizing environmental impact by adhering to the principles of green chemistry. A primary focus is the oxidation of the parent sulfide (B99878), 7-bromo-1-benzothiophene. Traditional oxidation methods often rely on stoichiometric, hazardous reagents like chromium compounds. beyondbenign.org Greener alternatives are being actively explored, involving catalytic systems that utilize more benign oxidants.

Promising methodologies include the use of catalysts based on non-contaminating metals like iron, which can utilize molecular oxygen from the air as the terminal oxidant. conicet.gov.ar Another sustainable approach is the use of molybdenum catalysts in conjunction with hydrogen peroxide, where water is the only byproduct. beyondbenign.org Furthermore, electrochemical methods present a significant advancement. nih.govrsc.org The electrosynthesis of benzothiophene-1,1-dioxides from sulfonylhydrazides and internal alkynes can be achieved at room temperature in an undivided cell, completely avoiding transition metal catalysts and chemical oxidants. nih.gov Similarly, a solvent-controlled radical pathway using a simple potassium iodide (KI) catalyst with hydrogen peroxide (H₂O₂) offers a metal-free alternative for constructing the benzothiophene-1,1-dioxide core. researchgate.net These methods prioritize atom economy, reduce waste, and enhance safety.

| Methodology | Catalyst/Reagent System | Key Advantages | Reference |

|---|---|---|---|

| Catalytic Air Oxidation | Iron (Fe) Complexes | Uses O₂ from air; non-contaminating metal. | conicet.gov.ar |

| Catalytic Peroxide Oxidation | Molybdenum (Mo) Catalyst / H₂O₂ | Water is the only byproduct; avoids heavy metals. | beyondbenign.org |

| Electrochemical Synthesis | Graphite Felt Electrodes | Metal-free, oxidant-free, room temperature. | nih.gov |

| Radical-Mediated Cyclization | KI / H₂O₂ | Transition-metal-free, rapid reaction. | researchgate.net |

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of automated synthesis and continuous flow chemistry is a critical future direction. Automated platforms enable high-throughput synthesis and screening of compound libraries, which is invaluable for medicinal chemistry applications where numerous analogs are often required for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netsigmaaldrich.comnih.gov These systems can perform a wide array of reactions, including the formation of N-heterocycles and Suzuki couplings, which are relevant for functionalizing the benzothiophene scaffold. sigmaaldrich.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous intermediates. core.ac.uk For instance, the direct arylation of thiophenes has been successfully adapted to a flow process using a packed-bed reactor, achieving high yields with residence times of only 30-60 minutes and scaling up to gram-per-hour productivity. core.ac.uk Similarly, the selective electrochemical oxidation of sulfides to sulfoxides and sulfones has been demonstrated in a continuous-flow microreactor, where the selectivity is controlled simply by the applied potential. rsc.org Applying these flow principles to the synthesis and subsequent functionalization of this compound could lead to more efficient, scalable, and safer manufacturing processes.

| Technology | Application to this compound | Potential Benefits | Reference |

|---|---|---|---|

| Automated Synthesis | High-throughput synthesis of derivative libraries for SAR studies. | Increased speed, reduced human error, rapid discovery of new leads. | researchgate.netsigmaaldrich.comnih.gov |

| Flow Chemistry | Oxidation of 7-bromobenzothiophene and C-H functionalization reactions. | Enhanced safety, scalability, process control, and efficiency. | rsc.orgcore.ac.uk |

Exploration of Novel Catalytic Systems for Challenging Transformations

The functionalization of the benzothiophene 1,1-dioxide core, particularly through C–H activation, represents a significant challenge and a key area for future research. The development of novel catalytic systems is essential for accessing new chemical space and creating complex derivatives from simple precursors.

Recent advances have shown the potential of inexpensive, first-row transition metals. For example, cobalt catalysts have been used for the diastereoselective C–H activation and annulation of benzothiophene-1,1-dioxide, providing a sustainable method for building complex, fused heterocyclic systems. acs.org Palladium catalysis remains a powerful tool, with new methods emerging for the C2-selective oxidative olefination of benzothiophene 1,1-dioxides with styrenes and acrylates, allowing for the construction of π-conjugated molecules. documentsdelivered.com Furthermore, silver(I) has been identified as a catalyst for enabling the direct C-H arylation of benzothiophenes at near-room temperature, offering milder reaction conditions. acs.org These catalytic strategies move beyond traditional cross-coupling reactions that require pre-functionalized starting materials, thereby improving atom and step economy.

Interdisciplinary Collaborations in Materials Science and Chemical Biology (Focus on chemical synthesis contributions)

The synthetic efforts directed at this compound are increasingly driven by its potential applications in other scientific disciplines. This necessitates close collaboration between synthetic chemists and researchers in materials science and chemical biology.

In Chemical Biology, the benzothiophene 1,1-dioxide scaffold is recognized for its role in constructing potent inhibitors of biological targets. For instance, derivatives have been synthesized and evaluated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. nih.gov The synthetic challenge lies in creating diverse libraries of these compounds to probe the biological system and optimize potency and selectivity. A recent approach involves using the benzothiophene 1,1-dioxide core to develop large Stokes shift fluorophores for multicolor live-cell imaging, highlighting its utility in creating advanced biological probes. chemrxiv.org

In Materials Science, the electron-accepting sulfone group and the rigid, planar structure of benzothiophene 1,1-dioxide make it an attractive component for organic electronic materials. chemrxiv.org Specifically, derivatives are being investigated as emitters in Organic Light-Emitting Diodes (OLEDs). Synthetic chemists contribute by designing and preparing novel derivatives with tailored electronic and photophysical properties, such as tuning emission color and improving quantum efficiency. The C2-alkenylation of the core structure is one synthetic route being explored to create such π-conjugated fluorescent molecules. documentsdelivered.com

Future progress in these interdisciplinary fields will rely heavily on the ability of synthetic chemists to provide a diverse and structurally complex range of molecules based on the this compound scaffold, enabling the exploration of new functions and applications.

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-1-benzothiophene 1,1-dioxide, and how are intermediates purified?

The synthesis typically involves bromination of benzothiophene derivatives. A common approach includes:

- Bromination of a precursor (e.g., 1-benzothiophene 1,1-dioxide) using bromine in diethyl ether (Et₂O) at 0°C, followed by quenching with saturated NaHCO₃ to neutralize excess acid .

- Isolation via solvent extraction (e.g., Et₂O) and drying over anhydrous Na₂SO₄ .

- Purification by recrystallization from ethanol or acetic acid (HOAc) to obtain high-purity crystalline products .

- Structural confirmation via X-ray crystallography, as demonstrated for related benzothiazine derivatives .

Q. How is the structural integrity and purity of this compound validated post-synthesis?

Methodological validation includes:

- X-ray crystallography : Determines bond lengths, angles, and sulfone group geometry (e.g., S=O bond distances ~1.43 Å) .

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm bromine substitution patterns and sulfone resonance.

- Chromatography : HPLC or TLC to assess purity, with recrystallization yields >90% indicating minimal impurities .

Q. What solvent systems are optimal for bromination reactions involving benzothiophene dioxides?

Polar aprotic solvents (e.g., HOAc) enhance bromine solubility and reactivity, while Et₂O facilitates controlled reaction kinetics at low temperatures . For example, bromine in HOAc at ambient temperature achieves 29.3% yield for hexabrominated derivatives after recrystallization .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of bromination in benzothiophene dioxides?

Regioselectivity is governed by electronic and steric effects:

- Electron-withdrawing groups (e.g., sulfone) direct bromination to para/ortho positions due to deactivation of the aromatic ring .

- Steric hindrance from bulky substituents (e.g., ethyl groups) can shift bromination to less hindered sites, as observed in benzothiazine analogs .

- Computational modeling (DFT) predicts charge distribution to identify reactive sites, though experimental validation via X-ray or NMR is critical .

Q. What strategies mitigate side reactions (e.g., over-bromination or decomposition) during synthesis?

Key approaches include:

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) across studies be resolved?

Cross-validation using multiple techniques is essential:

Q. What challenges arise in computational modeling of this compound’s electronic properties?

The sulfone group introduces significant electron-withdrawing effects, complicating predictions of:

Q. How does this compound interact with environmental surfaces, and what analytical methods are suitable for such studies?

Advanced surface chemistry methods include:

- Microspectroscopic imaging : To map adsorption/desorption kinetics on indoor surfaces (e.g., glass, polymers) .

- XPS (X-ray photoelectron spectroscopy) : Identifies surface-bound sulfone and bromine species.

- TGA-MS (Thermogravimetric analysis-mass spectrometry) : Monitors thermal stability and decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.